molecular formula C11H13NO3S2 B8429573 2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol

2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol

Cat. No.: B8429573
M. Wt: 271.4 g/mol
InChI Key: BUEHBYXMJFQGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C11H13NO3S2 and its molecular weight is 271.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

[2-(1,3-dithian-2-yl)-5-nitrophenyl]methanol

InChI

InChI=1S/C11H13NO3S2/c13-7-8-6-9(12(14)15)2-3-10(8)11-16-4-1-5-17-11/h2-3,6,11,13H,1,4-5,7H2

InChI Key

BUEHBYXMJFQGKB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cooled, stirred solution of the Compound 3b (5.00 g, 17.5 mmol) in tetrahydrofuran (100 mL) was added dropwise over 30 minutes 1.0 MBH3.THF (20 mL). The solution was allowed to warm to room temperature and was stirred overnight. Additional 1.0 M BH3.THF (5 mL) was added, and the solution was stirred another 4 hours. Water was added to hydrolyze the reaction, and the solution then was evaporated to dryness. The residue was dissolved in diethyl ether, and this solution was washed with a saturated solution of sodium carbonate, brine, and was dried over anhydrous magnesium sulfate. Evaporation of the solvent and recrystallization of the product from acetonitrile afforded the Compound 3c; m.p. 130°-131° C.; IR 3600 cm-1 (OH); 1H NMR (CDCl3 +D2O)δ1.8-2.2 (m, 2H, --CH2CH2CH2 --), 2.8-3.2 (m, 4H, --CH2CH2CH2 --), 4.61 (s, 2H, CH2O), 5.48 (s, 1H, SCHS), 7.7-8.3 (m, 3H, ArH).
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Synthesis routes and methods II

Procedure details

To an ice cooled, stirred solution of the Compound 3b (5.00 g, 17.5 mmol) in tetrahydrofuran (100 mL) was added dropwise over 30 minutes 1.0M BH3.THF (20 mL). The solution was allowed to warm to room temperature and was stirred overnight. Additional 1.0M BH3.THF (5 mL) was added, and the solution was stirred another 4 hours. Water was added to hydrolyze the reaction, and the solution then was evaporated to dryness. The residue was dissolved in diethyl ether, and this solution was washed with a saturated solution of sodium carbonate, brine, and was dried over anhydrous magnesium sulfate. Evaporation of the solvent and recrystallization of the product from acetonitrile afforded the Compound 3c; m.p. 130°-131° C.; IR 3600 cm-1 (OH); 1H NMR (CDCl3 +D2O) δ1.8-2.2 (m, 2H, --CH2CH2CH2 --), 2.8-3.2 (m, 4H, --CH2CH2CH2 --), 4.61 (s, 2H, CH2O), 5.48 (s, 1H, SCHS), 7.7-8.3 (m, 3H, ArH).
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0 (± 1) mol
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